Levallorphan-D5 Tartrate Salt is a synthetic compound derived from levallorphan, which is an opioid antagonist. This compound is notable for its ability to counteract the effects of opioids, particularly in reversing respiratory depression caused by opioid overdose. The tartrate salt form enhances its stability and solubility, making it suitable for pharmaceutical applications. Levallorphan-D5 Tartrate Salt is classified primarily as an opioid antagonist, similar to naloxone, but it also exhibits some agonist properties .
Levallorphan-D5 Tartrate Salt is synthesized from levallorphan, a compound that has been used in clinical settings for its analgesic and antagonist properties. The classification of levallorphan as a narcotic antagonist places it within the broader category of opioid-related drugs. Its chemical structure allows it to interact with opioid receptors in the brain, providing both antagonistic and agonistic effects depending on the context of its use .
The synthesis of Levallorphan-D5 Tartrate Salt involves several steps, typically starting with the preparation of levallorphan itself. A notable method includes the use of sodium borohydride in a controlled reaction environment to produce intermediate compounds that are subsequently converted into the final tartrate salt form. Key technical details include:
The molecular formula for Levallorphan-D5 Tartrate Salt is , with a molar mass of approximately 433.501 g/mol. Its structure includes multiple functional groups that contribute to its pharmacological activity:
Levallorphan-D5 Tartrate Salt participates in various chemical reactions typical of opioid compounds:
Levallorphan-D5 Tartrate Salt operates through its interaction with opioid receptors in the central nervous system:
Levallorphan-D5 Tartrate Salt exhibits several notable physical and chemical properties:
Levallorphan-D5 Tartrate Salt has several significant applications in scientific research and clinical settings:
Levallorphan-D5 Tartrate Salt (C₁₉H₂₀D₅NO·C₄H₆O₆; MW: 438.53 g/mol) is a deuterated analog of the opioid modulator levallorphan. Its structure features five deuterium atoms at the N-allyl group (specifically at the 1',2',3' positions: CD₂-CD=CD₂), replacing all hydrogens in the propene moiety. The tartrate counterion ((2R,3R)-2,3-dihydroxybutanedioic acid) confers crystallinity and enhanced stability. Key stereochemical attributes include:
Deuterium labeling reduces metabolic cleavage of the allyl group—a primary pathway in non-deuterated levallorphan—while preserving identical steric and electronic properties to the protiated molecule. This isotopic substitution (99% D-enrichment) is verified via mass spectrometry (accurate mass: 438.241) [1] [5].
Table 1: Molecular Specifications of Levallorphan-D5 Tartrate Salt
Property | Specification |
---|---|
Molecular Formula | C₁₉H₂₀D₅NO·C₄H₆O₆ |
Molecular Weight | 438.53 g/mol |
Deuterium Positions | N-Allyl group (CD₂-CD=CD₂) |
CAS | Not assigned (parent levallorphan: 152-02-3) |
Chiral Centers | Morphinan: 1R,9R,10R; Tartrate: 2R,3R |
Synthesis begins with levallorphan free base, undergoing isotopic exchange via catalytic deuteration:
Critical challenges include preventing H/D back-exchange during purification and maintaining stereochemical integrity. Purification via preparative HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) achieves ≥98% chemical and isotopic purity [5].
Table 2: Key Steps in Levallorphan-D5 Synthesis
Step | Reagents/Conditions | Deuterium Incorporation |
---|---|---|
Allyl Saturation | D₂, 10% Pd/C, EtOAc, 25°C | Allyl → -CD₂-CD₂-CD₃ |
Dehydrodeuteration | Pd/C, D₂O, 80°C | -CD₂-CD=CD₂ (D5) |
Salt Crystallization | L-(+)-Tartaric acid, ethanol/water | N/A |
Despite isotopic differences, the tartrate salts exhibit near-identical bulk properties, with minor deviations in spectroscopic behavior:
Table 3: Comparative Physicochemical Profiles
Property | Levallorphan Tartrate | Levallorphan-D5 Tartrate |
---|---|---|
Solubility in H₂O | 5 mg/mL (clear) | 5 mg/mL (clear) |
Log P (octanol/water) | 3.48 | 3.52 |
pKₐ (tertiary amine) | 9.41 | 9.41 |
UV λₘₐₓ (H₂O) | 279 nm | 279 nm |
¹H-NMR (DMSO-d₆) | δ 5.8 (m, =CH), 5.1 (d, =CH₂) | Absence of vinyl-H signals |
FT-IR (cm⁻¹) | 1640 (C=C stretch) | 1638 (C=C) with C-D stretches (2150–2200) |
Key Insights:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0